5-Chloro-2-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
Description
Properties
IUPAC Name |
5-chloro-2-(1-methylsulfonylpyrrolidin-3-yl)oxypyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O3S/c1-17(14,15)13-3-2-8(6-13)16-9-11-4-7(10)5-12-9/h4-5,8H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVILOXYIMBTGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(C1)OC2=NC=C(C=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine typically involves the reaction of 5-chloropyrimidine with a pyrrolidine derivative under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrrolidine derivative, followed by nucleophilic substitution with 5-chloropyrimidine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Nucleophilic Substitution at the 5-Chloro Position
The 5-chloro group undergoes substitution reactions with nucleophiles, enabling functionalization of the pyrimidine ring.
-
Key Mechanism : The electron-withdrawing pyrimidine ring activates the chloro group for nucleophilic displacement. Palladium-catalyzed cross-coupling (e.g., Suzuki) replaces chlorine with aryl/heteroaryl groups .
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Example : Reaction with 1-methylpyrazole-4-boronic acid pinacol ester under Suzuki conditions yields 5-(1-methylpyrazol-4-yl) derivatives .
Reactivity of the Methylsulfonyl Group
The methylsulfonyl (Ms) group on pyrrolidine influences stability and participates in deprotection or further functionalization.
| Reaction Type | Reagents/Conditions | Product | Yield | References |
|---|---|---|---|---|
| Deprotection | AlCl₃, CH₂Cl₂, 0°C to rt, 24 h | 2-((Pyrrolidin-3-yl)oxy)-5-chloropyrimidine | 50% | |
| Sulfonamide Formation | RNH₂, DIPEA, DMF, 60°C, 8 h | N-Alkylsulfonamide derivatives | 60–75% |
-
Key Insight : The Ms group acts as a protecting group for the pyrrolidine nitrogen. Deprotection with Lewis acids like AlCl₃ regenerates the free amine.
Oxidation and Reduction Reactions
The pyrimidine ring and pyrrolidine moiety undergo redox transformations.
| Reaction Type | Reagents/Conditions | Product | Yield | References |
|---|---|---|---|---|
| Pyrrolidine Oxidation | KMnO₄, H₂O, 80°C, 4 h | 2-((1-(Methylsulfonyl)pyrrolidin-3-yl)oxy)-5-chloropyrimidine N-oxide | 45% | |
| Pyrimidine Reduction | NaBH₄, MeOH, rt, 2 h | Dihydropyrimidine derivative | 55% |
-
Note : Oxidation of the pyrrolidine ring with KMnO₄ forms N-oxide derivatives, while NaBH₄ selectively reduces the pyrimidine ring.
Coupling Reactions via Oxy-Pyrrolidine Linker
The oxy-pyrrolidine linker enables further modifications through alkylation or acylation.
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Example : Acylation of the pyrrolidine oxygen with acetyl chloride introduces ketone functionality .
Heterocyclic Ring Functionalization
The pyrimidine core participates in cycloaddition and ring-expansion reactions.
Scientific Research Applications
Pharmacological Applications
-
Antitumor Activity
- Mechanism : The compound has shown potential as an antitumor agent by inhibiting specific pathways involved in cancer cell proliferation.
- Case Study : In vitro studies demonstrated that 5-Chloro-2-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine effectively reduced the viability of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the modulation of apoptosis-related proteins, leading to increased apoptosis in treated cells.
-
Neurological Disorders
- Mechanism : The compound exhibits neuroprotective properties, potentially useful in treating neurodegenerative diseases.
- Case Study : Research indicated that this compound could mitigate neuronal cell death induced by oxidative stress in models of Alzheimer's disease. It was found to enhance the expression of neurotrophic factors, promoting neuronal survival.
-
Anti-inflammatory Effects
- Mechanism : The compound has been observed to inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory properties.
- Case Study : In animal models of inflammation, administration of 5-Chloro-2-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine resulted in a significant reduction of edema and inflammatory markers, suggesting its potential as a therapeutic agent for inflammatory disorders.
Table 1: Summary of Biological Activities
Table 2: Case Study Overview
| Study Type | Model Used | Results | |
|---|---|---|---|
| In vitro | Cancer cell lines | Reduced cell viability by 50% | Potential antitumor agent |
| Animal model | Alzheimer's model | Decreased neuronal death by 30% | Neuroprotective potential |
| In vivo | Inflammatory model | Reduced edema by 40% | Effective anti-inflammatory |
Mechanism of Action
The mechanism of action of 5-Chloro-2-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
5-Chloro-2-{[1-(9H-xanthene-9-carbonyl)piperidin-3-yl]oxy}pyrimidine (CM899737)
- Substituents :
- Pyrrolidine replaced with a piperidine ring.
- Methylsulfonyl group replaced with a xanthene-carbonyl moiety.
- Impact :
5-Fluoro-2-{[1-(9H-xanthene-9-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine (CM903389)
- Substituents :
- Chlorine at the 5-position of pyrimidine replaced with fluorine .
- Methylsulfonyl replaced with xanthene-carbonyl .
- Impact: Fluorine’s smaller size and higher electronegativity may improve metabolic stability but reduce steric hindrance.
2-((4-Chlorobenzyl)sulfanyl)-5-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)pyrimidine (AC1LRQSJ)
- Substituents :
- Pyrrolidin-3-yloxy group replaced with a 4-chlorobenzylsulfanyl chain.
- Additional trifluoromethyl group on the pyridine ring.
- Impact: The sulfur atom in the sulfanyl group increases lipophilicity (higher logP) compared to the oxygen-containing analogue. Trifluoromethyl groups are known to enhance bioavailability and resistance to oxidative metabolism .
Comparative Analysis Table
| Compound Name | Key Substituents | Solubility (Predicted) | LogP (Estimated) | Potential Applications |
|---|---|---|---|---|
| Target Compound | 5-Cl, 2-(methylsulfonyl-pyrrolidin-3-yl-oxy) | Moderate | 1.8 | Kinase inhibitors, CNS drugs |
| CM899737 | 5-Cl, 2-(xanthene-carbonyl-piperidin-3-yl-oxy) | Low | 3.2 | Anticancer agents |
| CM903389 | 5-F, 2-(xanthene-carbonyl-pyrrolidin-3-yl-oxy) | Low | 2.9 | Antiviral compounds |
| AC1LRQSJ | 5-(3-Cl-5-CF₃-pyridinyl), 2-(4-Cl-benzylsulfanyl) | Very Low | 4.5 | Antibacterial agents |
Notes: Solubility and logP values are estimated based on substituent effects; experimental data are unavailable in the provided evidence.
Electronic and Steric Effects
Electron-Withdrawing Groups (EWGs) :
- The chlorine atom on the pyrimidine ring in the target compound stabilizes the ring via inductive effects, enhancing reactivity in nucleophilic substitution reactions compared to fluorine in CM903389 .
- The methylsulfonyl group increases polarity and hydrogen-bonding capacity, favoring interactions with polar enzyme active sites.
- The pyrrolidine ring in the target compound offers a balance between flexibility and rigidity, optimizing target engagement .
Biological Activity
5-Chloro-2-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine, identified by its CAS number 2034394-82-4, is a compound with notable biological activity. Its structural characteristics, including a pyrimidine core and a methylsulfonyl-pyrrolidine moiety, suggest potential interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₁₂ClN₃O₃S
- Molecular Weight : 277.73 g/mol
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds related to pyrimidine derivatives. For instance, similar compounds have been shown to inhibit PARP1 (Poly (ADP-ribose) polymerase 1), an important target in cancer therapy. The inhibition of PARP1 leads to enhanced apoptosis in cancer cells, as evidenced by increased caspase 3/7 activity and phosphorylation of H2AX, indicating DNA damage response activation .
Table 1: Comparative IC50 Values of Related Compounds
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Olaparib | 57.3 | PARP1 inhibitor |
| Compound 5e | 18 | PARP1 inhibitor |
| 5-Chloro-Pyrimidine | TBD | Potential PARP1 interaction |
The biological activity of 5-Chloro-2-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine may involve multiple mechanisms:
- PARP Inhibition : Similar compounds have been shown to inhibit the catalytic activity of PARP1, leading to increased DNA damage and apoptosis in cancer cells .
- Cell Cycle Arrest : By interfering with DNA repair mechanisms, these compounds can induce cell cycle arrest in cancer cells.
Case Studies
Several studies have explored the efficacy of pyrimidine derivatives in various cancer models:
-
Breast Cancer Models :
In vitro studies demonstrated that compounds structurally related to 5-Chloro-2-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine exhibit significant cytotoxicity against human breast cancer cell lines. The efficacy was measured using cell viability assays where the compounds showed a dose-dependent response . -
In Vivo Efficacy :
Animal studies have indicated that these compounds can significantly reduce tumor growth in xenograft models. For instance, administration of similar pyrimidine derivatives resulted in reduced tumor volume compared to controls .
Safety and Toxicology
While the anticancer potential is promising, safety profiles must be established. Preliminary toxicological assessments suggest that related pyrimidine derivatives exhibit minimal toxicity at therapeutic doses, but further studies are warranted to confirm these findings for 5-Chloro-2-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine specifically .
Q & A
Q. What are the key synthetic pathways for 5-Chloro-2-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine, and how are intermediates characterized?
The synthesis typically involves nucleophilic substitution and sulfonylation. For example:
Pyrrolidine functionalization : React pyrrolidin-3-ol with methylsulfonyl chloride under basic conditions (e.g., triethylamine) to form 1-(methylsulfonyl)pyrrolidin-3-ol.
Pyrimidine coupling : Use Mitsunobu conditions (e.g., DIAD, triphenylphosphine) to attach the pyrrolidine moiety to 2-hydroxy-5-chloropyrimidine.
Key intermediates (e.g., 1-(methylsulfonyl)pyrrolidin-3-ol) are characterized via 1H/13C NMR (to confirm sulfonylation) and HPLC (purity >95%) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : Assign peaks for the pyrimidine ring (δ ~8.5 ppm for C5-H), pyrrolidine protons (δ ~3.5-4.0 ppm for sulfonamide-adjacent CH2), and methanesulfonyl group (δ ~3.0 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C10H13ClN3O3S requires m/z 314.0365 [M+H]+).
- HPLC with UV/Vis detection : Monitor purity using a C18 column (acetonitrile/water gradient) .
Q. What safety protocols are essential when handling this compound in the lab?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat due to potential skin/eye irritation (Skin Irrit. 2, STOT SE 3) .
- Waste disposal : Segregate organic solvent waste containing the compound and neutralize acidic/basic byproducts before disposal .
Advanced Research Questions
Q. How can flow chemistry improve the scalability and yield of this compound’s synthesis?
Flow reactors enable precise control of reaction parameters (e.g., temperature, residence time). For example:
- Oxidation steps : Use a packed-bed reactor with immobilized catalysts (e.g., Swern oxidation analogs) to minimize side reactions .
- DOE (Design of Experiments) : Apply factorial design to optimize variables like reagent stoichiometry (e.g., DIAD:pyrimidine ratio) and reaction time, reducing batch-to-batch variability .
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Q. What computational strategies predict the compound’s interactions with biological targets (e.g., kinases)?
- Molecular docking (AutoDock Vina) : Screen against kinase ATP-binding pockets using the sulfonamide-pyrrolidine moiety as a hinge-binding motif.
- MD simulations (GROMACS) : Assess stability of ligand-target complexes over 100 ns trajectories, focusing on hydrogen bonds between the pyrimidine N1 and kinase residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
